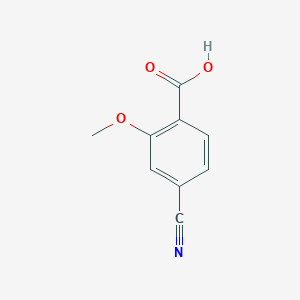

4-Cyano-2-methoxybenzoic acid

Description

The exact mass of the compound 4-Cyano-2-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyano-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYZUBQHLGJMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569433 | |

| Record name | 4-Cyano-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89469-52-3 | |

| Record name | 4-Cyano-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyano-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2-methoxybenzoic acid is a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic scaffold, featuring a carboxylic acid, a nitrile, and a methoxy group, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Cyano-2-methoxybenzoic acid, offering insights into the underlying chemical principles and detailed experimental protocols. The content is designed to equip researchers and professionals with the necessary knowledge to confidently synthesize, purify, and characterize this versatile compound.

Introduction: The Significance of 4-Cyano-2-methoxybenzoic acid

4-Cyano-2-methoxybenzoic acid, with the chemical formula C₉H₇NO₃ and CAS number 89469-52-3, is a substituted benzoic acid derivative.[1] Its importance stems from the strategic placement of its functional groups, which can be selectively manipulated to build a wide array of more complex molecules. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other acid-mediated reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring and can be a site for ether cleavage if required. This trifecta of reactivity makes 4-Cyano-2-methoxybenzoic acid a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Strategic Synthesis of 4-Cyano-2-methoxybenzoic acid

The synthesis of 4-Cyano-2-methoxybenzoic acid can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and reaction conditions. A prevalent and reliable method involves the cyanation of a halogenated precursor, typically 4-bromo-2-methoxybenzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-Cyano-2-methoxybenzoic acid points towards 4-bromo-2-methoxybenzoic acid as a key intermediate. The nitrile group can be installed via a nucleophilic substitution reaction, a well-established transformation in organic synthesis.

Caption: Retrosynthetic analysis of 4-Cyano-2-methoxybenzoic acid.

Recommended Synthetic Protocol: Cyanation of 4-Bromo-2-methoxybenzoic acid

This protocol details a robust method for the synthesis of 4-Cyano-2-methoxybenzoic acid starting from the commercially available 4-bromo-2-methoxybenzoic acid. The reaction employs a copper-catalyzed cyanation, a variation of the classic Rosenmund-von Braun reaction, which offers good yields and functional group tolerance.[2][3]

Step 1: Synthesis of the Starting Material, 4-Bromo-2-methoxybenzoic acid

While 4-bromo-2-methoxybenzoic acid is commercially available, understanding its synthesis provides deeper insight. It is typically prepared from 4-bromo-2-hydroxybenzoic acid via methylation.

-

Reaction:

-

4-bromo-2-hydroxybenzoic acid + Methyl iodide (in the presence of a base like K₂CO₃) → 4-bromo-2-methoxybenzoic acid

-

-

Causality: The phenoxide, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the electrophilic methyl iodide in a Williamson ether synthesis.

Step 2: Cyanation of 4-Bromo-2-methoxybenzoic acid

-

Reaction:

-

4-bromo-2-methoxybenzoic acid + Copper(I) cyanide → 4-Cyano-2-methoxybenzoic acid

-

-

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-methoxybenzoic acid (1 equivalent).

-

Reagent Addition: Add copper(I) cyanide (1.2 equivalents) and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 140-160 °C under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. This is an exothermic process and should be done with caution in an ice bath.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-Cyano-2-methoxybenzoic acid.

-

-

Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be clearly monitored by chromatographic techniques. The formation of the product is confirmed by the disappearance of the starting material and the appearance of a new spot with a different retention factor. The final product's purity can be assessed by its sharp melting point and spectroscopic analysis.

Caption: Experimental workflow for the synthesis of 4-Cyano-2-methoxybenzoic acid.

Comprehensive Characterization of 4-Cyano-2-methoxybenzoic acid

Thorough characterization is crucial to confirm the identity and purity of the synthesized 4-Cyano-2-methoxybenzoic acid. A combination of physical and spectroscopic methods should be employed.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 178-180 °C | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. |

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 4-Cyano-2-methoxybenzoic acid based on its structure and data from analogous compounds.

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

-

Expected Chemical Shifts (δ) in ppm (referenced to TMS):

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 12-13 ppm. This peak may be exchangeable with D₂O.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the region of 7.0-8.0 ppm. Due to the substitution pattern, they will likely exhibit a complex splitting pattern (doublets and doublet of doublets).

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around 3.9-4.1 ppm.

-

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

-

Expected Chemical Shifts (δ) in ppm:

-

Carboxylic Acid Carbon (-COOH): In the range of 165-170 ppm.

-

Aromatic Carbons (Ar-C): Multiple peaks between 110-160 ppm. The carbon attached to the methoxy group will be the most shielded (lowest ppm value), while the carbon attached to the carboxylic acid will be more deshielded. The carbon attached to the cyano group will also be in this region.

-

Nitrile Carbon (-CN): A peak around 115-120 ppm.

-

Methoxy Carbon (-OCH₃): A peak around 55-60 ppm.

-

The IR spectrum is used to identify the presence of specific functional groups.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong band in the 1250-1300 cm⁻¹ region.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺):

-

In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound (177.16).

-

-

Expected Fragmentation Pattern:

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group to give a fragment at m/z 160.

-

Loss of a methoxy radical (-OCH₃) to give a fragment at m/z 146.

-

Loss of carbon monoxide (-CO) from the acylium ion to give further fragments.

-

Caption: Workflow for the characterization of 4-Cyano-2-methoxybenzoic acid.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile solvents and toxic reagents like copper(I) cyanide.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and a comprehensive overview of the characterization of 4-Cyano-2-methoxybenzoic acid. The recommended synthetic route via cyanation of 4-bromo-2-methoxybenzoic acid is a reliable and scalable method. The detailed characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. By following the protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently utilize 4-Cyano-2-methoxybenzoic acid as a key building block in their synthetic endeavors.

References

-

PubChem. (n.d.). 4-Cyano-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. National Center for Biotechnology Information. Retrieved from [Link]

- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.

-

Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved from [Link]

Sources

- 1. 4-Cyano-2-methoxybenzoic acid | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper-mediated cyanation of aryl halide with the combined cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 4. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to 4-Cyano-2-methoxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Cyano-2-methoxybenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from computational predictions and comparative analysis of its structural analogs to offer a robust profile for research and development purposes.

Molecular Identity and Physicochemical Properties

4-Cyano-2-methoxybenzoic acid, with the CAS Number 139530-31-7, is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a methoxy group.[1] This unique combination of functional groups imparts specific electronic and steric properties that influence its reactivity and potential biological activity.

Core Molecular Data

A summary of the fundamental molecular properties of 4-Cyano-2-methoxybenzoic acid is presented in the table below. These values are primarily derived from computational models and are essential for any quantitative experimental design.

| Property | Value | Source |

| IUPAC Name | 4-Cyano-2-methoxybenzoic acid | [1] |

| CAS Number | 139530-31-7 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1)C#N)C(=O)O | [1] |

| InChI Key | ZMYZUBQHLGJMDS-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Characteristics

| Property | Predicted/Estimated Value | Basis for Estimation and Key Considerations |

| Melting Point | 190-210 °C | The presence of a cyano group, as seen in 4-cyanobenzoic acid (m.p. 219-221 °C), is expected to significantly increase the melting point compared to 2-methoxybenzoic acid (m.p. 106 °C) due to strong dipole-dipole interactions and potential for specific crystal packing.[2][3] The ortho-methoxy group may slightly modulate this. |

| Boiling Point | > 300 °C (decomposes) | Benzoic acid derivatives with polar substituents tend to have high boiling points and often decompose before boiling at atmospheric pressure. The boiling point of 2-methoxybenzoic acid is around 279-280 °C.[3] The additional polar cyano group will further elevate this. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). | The carboxylic acid group imparts some water solubility, which is expected to be pH-dependent, increasing in basic conditions.[4] However, the overall aromatic character and the cyano group suggest limited aqueous solubility. High solubility in polar organic solvents is anticipated, similar to other benzoic acid derivatives.[2][4] |

| pKa | ~3.5 - 4.0 | The electron-withdrawing nature of the para-cyano group will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). The ortho-methoxy group, being electron-donating through resonance but electron-withdrawing through induction, will have a more complex, but likely smaller, effect on the pKa. |

Spectroscopic Profile (Predicted)

The structural features of 4-Cyano-2-methoxybenzoic acid suggest a distinct spectroscopic signature. The following are predicted key features based on the analysis of its functional groups and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the carboxylic acid proton.

Caption: A plausible synthetic route to 4-Cyano-2-methoxybenzoic acid.

Step-by-step Methodology:

-

Diazotization and Sandmeyer Reaction: 2-Methoxy-4-methylaniline can be diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt can then be treated with a copper(I) cyanide solution to introduce the cyano group at the 4-position, yielding 2-methoxy-4-methylbenzonitrile.

-

Oxidation: The methyl group of 2-methoxy-4-methylbenzonitrile can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This step would yield the final product, 4-Cyano-2-methoxybenzoic acid.

Chemical Reactivity

The reactivity of 4-Cyano-2-methoxybenzoic acid is governed by its three functional groups:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The acidity of the proton is enhanced by the electron-withdrawing cyano group.

-

Nitrile: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or it can be reduced to an amine.

-

Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing cyano and carboxyl groups. The directing effects of these substituents would influence the regioselectivity of any substitution reactions.

Applications in Drug Discovery and Materials Science

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry. The presence of a cyano group can enhance binding to biological targets through dipole-dipole interactions and can also serve as a bioisostere for other functional groups. The methoxy group can improve pharmacokinetic properties by increasing metabolic stability.

Given its structure, 4-Cyano-2-methoxybenzoic acid could be a valuable intermediate for the synthesis of:

-

Enzyme Inhibitors: The carboxylic acid and cyano groups could act as key binding elements for the active sites of various enzymes.

-

Receptor Modulators: The overall scaffold could be elaborated to target specific G-protein coupled receptors or nuclear receptors.

-

Novel Heterocyclic Compounds: The functional groups provide handles for the construction of more complex heterocyclic systems with potential biological activity.

In materials science, the rigid, polar structure of this molecule could be exploited in the design of liquid crystals or functional polymers.

Safety and Handling

Based on the available safety data for similar compounds, 4-Cyano-2-methoxybenzoic acid should be handled with care in a laboratory setting.

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. * Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.

Conclusion

4-Cyano-2-methoxybenzoic acid is a chemical entity with significant potential for further exploration in both academic and industrial research. While a comprehensive experimental dataset is yet to be established in the public domain, this guide provides a solid foundation for researchers by synthesizing predicted properties, proposing a viable synthetic route, and outlining potential applications. As with any research chemical, all handling and experimental work should be conducted with appropriate safety precautions.

References

-

ChemBK. (2024, April 9). 4-Cyanobenzoic acid. Retrieved January 2, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15166004, 4-Cyano-2-methoxybenzoic acid. Retrieved January 2, 2026, from [Link].

-

Solubility of Things. (n.d.). 4-Cyanobenzoic Acid. Retrieved January 2, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyano-2-methylbenzoic acid. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyanobenzoic acid. Retrieved January 2, 2026, from [Link]

-

PubChemLite. (n.d.). 4-cyano-2-methoxybenzoic acid (C9H7NO3). Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025, August 6). 4-cyano-2-methoxybenzenesulfonyl chloride | Request PDF. Retrieved January 2, 2026, from [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). p-Anisic acid. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved January 2, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Cyano-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2-methoxybenzoic acid (CAS No. 89469-52-3) is a substituted aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, spectral characteristics, safety and handling protocols, and its emerging applications, particularly as a key intermediate in the development of novel therapeutics. While experimental data for some properties of this specific molecule are not widely published, this document synthesizes available information and provides expert insights based on related compounds and established chemical principles.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 89469-52-3 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| IUPAC Name | 4-cyano-2-methoxybenzoic acid | [1] |

| Synonyms | 2-Methoxy-4-cyanobenzoic acid, Benzoic acid, 4-cyano-2-methoxy- | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1)C#N)C(=O)O | [1] |

| InChI Key | ZMYZUBQHLGJMDS-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| Purity (Typical) | 96-98% | [2] |

| Storage | Sealed in a dry environment at room temperature. |

Solubility: Specific solubility data for 4-cyano-2-methoxybenzoic acid in various solvents is not extensively reported. However, based on its structure and the properties of related compounds like 4-methoxybenzoic acid, it is expected to be soluble in polar organic solvents such as alcohols, ethers, and ethyl acetate, with limited solubility in water.[3][4]

Synthesis and Purification

A detailed, step-by-step experimental protocol for the synthesis of 4-cyano-2-methoxybenzoic acid is not widely published. However, a plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions or classical methods for introducing a cyano group.

Proposed Synthetic Route: Palladium-Catalyzed Cyanation

A highly effective method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides.[5][6][7] The recommended starting material for this approach would be 4-bromo-2-methoxybenzoic acid, which is commercially available.

Reaction Scheme:

Caption: Proposed synthesis of 4-Cyano-2-methoxybenzoic acid via palladium-catalyzed cyanation.

Methodology Rationale:

-

Starting Material: 4-Bromo-2-methoxybenzoic acid is an ideal precursor due to the reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions.

-

Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor or used directly as a complex like tetrakis(triphenylphosphine)palladium(0), is essential for the catalytic cycle. The choice of ligand can be critical for reaction efficiency.

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a common and relatively safe source of cyanide for these reactions.[8] It is less toxic than alkali metal cyanides and often gives higher yields.

-

Solvent and Conditions: A polar aprotic solvent like dimethylformamide (DMF) is typically used to facilitate the dissolution of the reactants and the catalytic species. The reaction generally requires heating to proceed at a reasonable rate.

Purification:

Post-reaction, the product would be isolated by an acidic workup to ensure the carboxylic acid is protonated. Purification can then be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Alternative Synthetic Route: The Sandmeyer Reaction

A more classical approach involves the Sandmeyer reaction, which converts an aryl amine to a nitrile via a diazonium salt intermediate.[9][10][11] This would require 4-amino-2-methoxybenzoic acid as the starting material.

Caption: The Sandmeyer reaction workflow for the synthesis of 4-Cyano-2-methoxybenzoic acid.

Methodology Rationale:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3][12] This intermediate is typically unstable and is used immediately.

-

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas.[3][12]

While a cornerstone of aromatic chemistry, the Sandmeyer reaction can sometimes be lower yielding and require careful control of reaction conditions compared to modern cross-coupling methods.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and carboxylic acid protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Broad singlet | 1H |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 3H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the solvent and the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

| Nitrile (-CN) | 115 - 125 |

| Methoxy (-OCH₃) | 55 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C≡N (Nitrile) | 2220 - 2260 | Medium to Strong |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |

| C-O (Ether) | 1200 - 1300 | Strong |

Note: The IR spectrum of a related compound, 4-cyanobenzoic acid, has been studied and shows a strong nitrile stretch around 2330 cm⁻¹.[15]

Applications in Research and Drug Development

While specific biological activities of 4-cyano-2-methoxybenzoic acid itself are not widely reported, its utility lies in its role as a versatile synthetic intermediate. The cyanobenzoic acid motif is present in a number of pharmacologically active molecules.[4][16][17][18]

-

Scaffold for Drug Discovery: The three functional groups offer multiple points for derivatization, allowing for the exploration of chemical space in drug discovery programs. The carboxylic acid can be converted to esters or amides, the nitrile can be hydrolyzed or reduced, and the aromatic ring can undergo further substitution.

-

Intermediate for Bioactive Molecules: Compounds containing the cyanobenzoic acid core have been investigated for a range of therapeutic applications, including as inhibitors of enzymes and as modulators of cellular receptors.[4][16] The cyano group, in particular, can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

-

Materials Science: Aromatic nitriles are also used in the synthesis of liquid crystals and other advanced materials.[4]

Safety and Handling

4-Cyano-2-methoxybenzoic acid is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

4-Cyano-2-methoxybenzoic acid is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public literature, its structural features and the known reactivity of its functional groups provide a strong basis for its application in the synthesis of novel compounds. This guide has aimed to consolidate the available information and provide a framework for its safe handling, synthesis, and utilization in research and development. As interest in this and related compounds grows, it is anticipated that more detailed experimental data will become available, further elucidating its properties and potential applications.

References

Click to expand

-

Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Accessed December 12, 2023. [Link]

-

Wikipedia. Sandmeyer reaction. Accessed December 12, 2023. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Accessed December 12, 2023. [Link]

-

J&K Scientific LLC. Sandmeyer Reaction. Published February 8, 2025. [Link]

-

GeeksforGeeks. Sandmeyer Reaction. Published July 23, 2025. [Link]

-

Royal Society of Chemistry. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Accessed December 12, 2023. [Link]

-

MIT Open Access Articles. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Accessed December 12, 2023. [Link]

-

ResearchGate. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Published August 7, 2025. [Link]

-

Organic Chemistry Portal. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Accessed December 12, 2023. [Link]

-

PubMed. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Accessed December 12, 2023. [Link]

-

Medium. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Published August 28, 2024. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Accessed December 12, 2023. [Link]

-

2A Biotech. Products. Accessed December 12, 2023. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). Accessed December 12, 2023. [Link]

-

PubChem. 4-Cyano-2-methoxybenzoic acid | C9H7NO3 | CID 15166004. Accessed December 12, 2023. [Link]

-

Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Accessed December 12, 2023. [Link]

-

PharmaCompass.com. CYANOBENZOIC ACID, 4- - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Accessed December 12, 2023. [Link]

- Google Patents.

-

Royal Society of Chemistry. Supplementary data for. Accessed December 12, 2023. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of 4-Cyanobenzoic Acid and Its Importance. Published October 9, 2025. [Link]

-

Filo. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic.. Published May 29, 2025. [Link]

-

PubChem. 2-Methoxybenzoic acid | C8H8O3 | CID 11370. Accessed December 12, 2023. [Link]

-

NIST WebBook. Benzoic acid, 2-methoxy-. Accessed December 12, 2023. [Link]

Sources

- 1. 4-Cyano-2-methoxybenzoic acid | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2abiotech.net [2abiotech.net]

- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]

- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 9. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. jk-sci.com [jk-sci.com]

- 13. benchchem.com [benchchem.com]

- 14. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 17. CYANOBENZOIC ACID, 4- - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 18. nbinno.com [nbinno.com]

The 4-Cyano-2-methoxybenzoic Acid Scaffold: A Privileged Structure

An In-Depth Technical Guide to the Biological Activity of 4-Cyano-2-methoxybenzoic Acid Derivatives

The 4-cyano-2-methoxybenzoic acid molecule integrates three critical pharmacophoric features on a stable benzene ring:

-

The Carboxylic Acid (-COOH): This acidic group is a primary site for derivatization. It can be converted into esters, amides, or other functional groups to modulate solubility, lipophilicity, and metabolic stability. This handle is crucial for tuning the molecule's pharmacokinetic profile.

-

The Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that significantly influences the electronic properties of the aromatic ring. In many drug molecules, methoxy groups are known to enhance binding affinity to protein targets and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

-

The Cyano Group (-C≡N): The cyano group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. It is considered a key functional group in various potent enzyme inhibitors and has been incorporated into numerous clinically successful drugs. Its inclusion can dramatically alter the molecule's polarity and binding interactions. The synthetic oleanolic acid derivative, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), which features a cyano group, is a notable example that has advanced to clinical trials for its anti-cancer properties.[2]

The combination of these groups on a single scaffold suggests a high potential for developing derivatives with significant and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

Synthetic Pathways and Derivatization Strategies

The synthesis of the core 4-cyano-2-methoxybenzoic acid and its subsequent derivatization are key steps in exploring its biological potential. While direct synthesis literature for this specific molecule is sparse, established organic chemistry principles allow for the construction of a logical synthetic workflow.

A plausible route begins with a suitably substituted toluene or benzaldehyde precursor, followed by functional group interconversions to install the cyano, methoxy, and carboxylic acid moieties. For instance, methods for producing cyanobenzoic acid derivatives often involve multi-step processes starting from precursors like aminobenzoic acids, which are converted to a diazonium compound and subsequently replaced with a cyano group via a Sandmeyer reaction.[5]

Once the core scaffold is obtained, a wide array of derivatives can be generated, most commonly through reactions at the carboxylic acid position.

Caption: General workflow for synthesizing ester and amide derivatives.

Experimental Protocol: General Synthesis of an Amide Derivative

This protocol describes a standard laboratory procedure for converting the carboxylic acid core into an amide derivative, a common strategy to expand chemical diversity.

-

Activation of the Carboxylic Acid:

-

To a solution of 4-cyano-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to stir at room temperature for 2-3 hours, monitoring the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride intermediate.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).

-

In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

-

Key Biological Activities and Mechanisms of Action

Based on data from structurally related compounds, derivatives of 4-cyano-2-methoxybenzoic acid are predicted to exhibit potent activity in several key therapeutic areas.

Anticancer Activity

The combination of methoxy and cyano groups points toward significant potential in oncology. Methoxy-substituted flavonoids, for instance, demonstrate cytotoxicity in various cancer cell lines by facilitating ligand-protein binding and activating cell death pathways.[1] A related cinnamic acid derivative, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has been shown to inhibit proliferation and induce apoptosis in human breast cancer cells with minimal effect on non-tumoral cells.[6]

Mechanism of Action: A probable mechanism is the induction of apoptosis through modulation of the Bcl-2 family of proteins. The compound could increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in programmed cell death.[6]

Caption: Logical workflow for screening new derivatives.

Experimental Protocol: In Vitro Anticancer Assay (MTT)

This assay measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 M HCl to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Example Data Presentation

The results of primary screening are typically summarized in a table to facilitate comparison between derivatives.

| Compound ID | R' Group (Amide) | Anticancer IC₅₀ (µM) vs. MCF-7 | Antibacterial MIC (µg/mL) vs. S. aureus |

| Core Acid | - | > 100 | 128 |

| DER-01 | -CH₂CH₃ (Ethyl) | 45.2 | 64 |

| DER-02 | -CH₂(C₆H₅) (Benzyl) | 12.8 | 32 |

| DER-03 | -C₆H₄-Cl (4-Chlorophenyl) | 5.1 | 16 |

| Doxorubicin | Control | 0.8 | N/A |

| Vancomycin | Control | N/A | 2 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 4-cyano-2-methoxybenzoic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic interplay between the cyano, methoxy, and carboxylic acid functionalities provides a rich ground for medicinal chemistry exploration. Initial analysis based on structurally related compounds strongly suggests potential in oncology and infectious diseases. Future work should focus on the synthesis of diverse libraries, particularly exploring a range of amide and ester derivatives, to systematically investigate the structure-activity relationships. Advanced studies should then focus on elucidating the precise molecular targets and validating the efficacy of lead compounds in relevant preclinical in vivo models.

References

- Title: 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 Source: Biosynth URL

- Title: Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review Source: MDPI URL

- Title: 4-Methoxybenzoic acid synthesis Source: ChemicalBook URL

- Title: CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde Source: Google Patents URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives Source: Google Patents URL

- Title: 4-Cyano-2-methoxybenzoic acid | C9H7NO3 | CID 15166004 Source: PubChem - NIH URL

- Title: 4-Cyano-2-methoxybenzoic acid | 89469-52-3 Source: Sigma-Aldrich URL

- Title: Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid Source: ResearchGate URL

- Title: Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells Source: PubMed URL

- Title: Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules Source: NIH URL

- Title: Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid Source: NIH URL

- Title: A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships Source: MDPI URL

- Title: Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs Source: ResearchGate URL

- Title: 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism Source: PubMed URL

- Title: 4-Methoxy-2-methylbenzoic acid Source: Chem-Impex URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 6. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Cyano-2-methoxybenzoic Acid in Biological Systems

Preamble: Charting the Unexplored Biological Landscape of a Novel Benzoic Acid Derivative

In the vast expanse of small molecule research, compounds like 4-Cyano-2-methoxybenzoic acid represent both a challenge and an opportunity. While its chemical structure is defined, its interactions within the complex milieu of a biological system remain largely uncharacterized. This guide is crafted for researchers, scientists, and drug development professionals who are tasked with the critical endeavor of mechanism-of-action (MoA) elucidation. We will not present a known MoA, for one is not robustly established in public literature. Instead, we will embark on a structured, hypothesis-driven journey, outlining a comprehensive, field-proven strategy to systematically uncover the biological targets and signaling pathways modulated by this intriguing molecule. This document serves as a practical playbook, grounded in scientific integrity, to transform a molecule of unknown function into a well-understood biological modulator.

Chapter 1: Foundational Analysis of 4-Cyano-2-methoxybenzoic Acid

Before delving into complex biological assays, a thorough understanding of the molecule's intrinsic properties is paramount. This foundational knowledge informs our hypotheses and guides the selection of appropriate experimental systems.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Cyano-2-methoxybenzoic acid is presented below. These values are critical for decisions regarding solvent selection, assay buffer composition, and potential for membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| IUPAC Name | 4-cyano-2-methoxybenzoic acid | PubChem[1] |

| CAS Number | 89469-52-3 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich[2] |

Table 1: Key Physicochemical Properties of 4-Cyano-2-methoxybenzoic acid.

Structural Causality: Informing Mechanistic Hypotheses

The structure of 4-Cyano-2-methoxybenzoic acid contains three key functional groups attached to a benzene ring: a carboxylic acid, a methoxy group, and a cyano group. Each provides clues to its potential biological activity:

-

Benzoic Acid Scaffold: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4] The carboxylic acid group is a key hydrogen bond donor and acceptor, often critical for interaction with active sites of enzymes or receptors.

-

Methoxy Group (-OCH₃): The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.[5] Its presence is common in compounds with antioxidant and anti-inflammatory effects. For example, 4-methoxybenzoic acid (p-anisic acid) is a known tyrosinase inhibitor.[6]

-

Cyano Group (-C≡N): The strongly electron-withdrawing cyano group significantly alters the electronic profile of the molecule. In medicinal chemistry, cyano groups can act as hydrogen bond acceptors or bioisosteres for other functional groups, potentially enhancing binding affinity to a protein target.

Based on this structural analysis and the known activities of related analogs, we can formulate our initial hypotheses. The presence of the methoxybenzoic acid core suggests potential roles in enzyme inhibition (e.g., tyrosinase) , antioxidant activity , and anti-inflammatory modulation .

Chapter 2: Hypothesis-Driven Investigation of Plausible Mechanisms

This chapter details the initial, targeted experimental phase to test our primary hypotheses derived from structural analysis.

Proposed Mechanism 1: Inhibition of Tyrosinase

Rationale: Structurally related methoxybenzoic acids are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[6][7] Inhibition of this enzyme is a major strategy for treating hyperpigmentation.[8]

Experimental Objective: To determine if 4-Cyano-2-methoxybenzoic acid inhibits the enzymatic activity of mushroom tyrosinase and to characterize the kinetics of this inhibition.

This protocol is adapted from established methods for screening tyrosinase inhibitors.[9][10][11]

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

4-Cyano-2-methoxybenzoic acid

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 100 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.

-

Prepare a 10 mM stock solution of 4-Cyano-2-methoxybenzoic acid in DMSO. Create serial dilutions in phosphate buffer.

-

Prepare a 2 mM stock solution of Kojic Acid in phosphate buffer as a positive control.

-

-

Assay Plate Setup (Total Volume: 200 µL/well):

-

Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Control Wells (No Inhibitor): 20 µL of vehicle (DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Blank Wells (No Enzyme): 20 µL of test compound dilution + 160 µL of phosphate buffer.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes at 37°C.[9]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100

-

Determine the IC₅₀ value by plotting % inhibition against the logarithm of the compound concentration.

-

To understand the nature of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both L-DOPA and 4-Cyano-2-methoxybenzoic acid. The data can be plotted using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) to determine the inhibition constant (Ki).[3][4]

Proposed Mechanism 2: Antioxidant and Anti-inflammatory Activity

Rationale: Phenolic compounds, including benzoic acid derivatives, often possess antioxidant and anti-inflammatory properties.[12] These activities are crucial in mitigating cellular damage and disease progression.

Experimental Objective: To assess the antioxidant and anti-inflammatory potential of 4-Cyano-2-methoxybenzoic acid in relevant cellular models.

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cellular context.

Materials and Reagents:

-

Human hepatocellular carcinoma (HepG2) cells

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

-

Quercetin (Positive Control)

-

Culture medium, PBS, and standard cell culture supplies

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until confluent.

-

Compound Loading: Treat cells with various concentrations of 4-Cyano-2-methoxybenzoic acid and quercetin for 1 hour.

-

Probe Loading: Add DCFH-DA to the wells and incubate for 1 hour. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.

-

Oxidative Challenge: Induce ROS production by adding AAPH to the wells.

-

Fluorescence Measurement: Immediately measure fluorescence in kinetic mode (excitation ~485 nm, emission ~538 nm) for 1 hour.

-

Data Analysis: Calculate the area under the curve and determine the CAA value, which reflects the compound's ability to reduce the rate of oxidation.

This assay measures the compound's ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.[13][14]

Materials and Reagents:

-

Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

Dexamethasone (Positive Control)

-

ELISA kits for TNF-α and IL-6

-

RPMI-1640 medium and supplements

Procedure:

-

Cell Culture and Stimulation: Culture cells and pre-treat with various concentrations of 4-Cyano-2-methoxybenzoic acid or dexamethasone for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubation: Incubate for 18-24 hours to allow for cytokine production and release.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ for the inhibition of cytokine release for the test compound.

Chapter 3: Unbiased Target Identification Strategies

If the initial hypothesis-driven experiments do not yield a clear mechanism, or to discover novel targets, unbiased approaches are necessary. These methods do not rely on a priori assumptions about the compound's function.

In Silico Target Prediction

Rationale: Computational methods can predict potential protein targets by comparing the compound's structure to databases of known ligands or by docking the compound into the structures of known proteins.[15][16] This is a cost-effective first step to generate a list of high-probability candidate targets.

Caption: Workflow for in silico target prediction.

Procedure:

-

Input: Use the 2D or 3D structure of 4-Cyano-2-methoxybenzoic acid.

-

Ligand-Based Methods: Utilize platforms like PharmMapper or SwissTargetPrediction to find known proteins that bind ligands structurally similar to the test compound.[17]

-

Structure-Based Methods: Perform reverse docking, where the compound is computationally screened against a library of 3D protein structures to predict binding affinity.

-

Output: Generate a prioritized list of potential protein targets for subsequent experimental validation.

Label-Free Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for confirming direct target engagement in a cellular environment.[5][18] The principle is that a protein becomes more thermally stable when bound to a ligand.[19]

Experimental Objective: To identify which cellular proteins are thermally stabilized by 4-Cyano-2-methoxybenzoic acid.

Materials and Reagents:

-

Cultured cells of interest

-

4-Cyano-2-methoxybenzoic acid

-

DMSO (vehicle control)

-

Lysis buffer with protease inhibitors

-

Equipment for heating (PCR machine), centrifugation, and protein quantification

-

Mass spectrometer for proteomic analysis

Procedure:

-

Cell Treatment: Treat intact cells with either the test compound or DMSO for a defined period.

-

Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

-

Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by ultracentrifugation.

-

Protein Preparation and Analysis:

-

Collect the supernatant from both treated and control samples at each temperature.

-

Prepare the proteins for mass spectrometry (e.g., via trypsin digestion).

-

Analyze the samples using quantitative mass spectrometry (e.g., TMT labeling or label-free quantification) to identify and quantify the proteins remaining in the soluble fraction.

-

-

Data Analysis:

-

For each identified protein, plot the soluble fraction against temperature to generate a "melting curve."

-

Proteins that show a significant shift in their melting curve to a higher temperature in the presence of the compound are considered direct targets.

-

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Chapter 4: Elucidating Downstream Signaling Pathways

Once a direct target is validated, the next crucial step is to understand the downstream consequences of its modulation. Transcriptomic and proteomic analyses provide a global, unbiased view of the cellular response.

Transcriptomic Analysis via RNA-Sequencing (RNA-Seq)

Rationale: RNA-Seq quantifies changes in gene expression following compound treatment, revealing the cellular pathways that are activated or inhibited.[20][21] This is essential for understanding the broader biological context of the target engagement.

Experimental Objective: To identify gene expression signatures and perturbed pathways in cells treated with 4-Cyano-2-methoxybenzoic acid.

Procedure:

-

Experimental Design: Treat a relevant cell line with the compound at its effective concentration (e.g., IC₅₀ from a functional assay) and a vehicle control. Include multiple time points (e.g., 6, 12, 24 hours) to capture both early and late transcriptional responses.

-

RNA Extraction and Sequencing: Isolate total RNA from the cells, prepare sequencing libraries, and perform next-generation sequencing.

-

Data Analysis:

-

Align reads to a reference genome and quantify gene expression.

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated by the compound.

-

Use pathway analysis tools (e.g., GSEA, KEGG, Reactome) to identify biological pathways that are enriched among the differentially expressed genes.[22] This can reveal if the compound affects, for example, inflammatory signaling, metabolic pathways, or cell cycle regulation.

-

Quantitative Proteomics

Rationale: While RNA-Seq reveals transcriptional changes, quantitative proteomics measures the actual protein levels, providing a more direct view of the functional cellular state.[23][24]

Experimental Objective: To identify changes in protein abundance and post-translational modifications that result from compound treatment.

Procedure:

-

Sample Preparation: Treat cells as described for the RNA-Seq experiment. Lyse the cells and digest the proteins into peptides.

-

Mass Spectrometry: Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification or use a label-free quantification approach. Analyze the samples by high-resolution mass spectrometry.

-

Data Analysis: Identify and quantify thousands of proteins. Perform statistical analysis to find proteins whose abundance is significantly altered by the compound. Pathway analysis on the differentially expressed proteins will further refine the understanding of the compound's MoA.

Chapter 5: Integrated Mechanism of Action Model

The final and most critical phase is to synthesize the data from all preceding experiments into a coherent and self-validating MoA model.

Caption: Integrated workflow for MoA determination.

This integrated model connects the initial interaction of 4-Cyano-2-methoxybenzoic acid with its direct molecular target to the subsequent cascade of transcriptomic and proteomic changes, ultimately explaining the observable cellular phenotype. This provides a robust, evidence-based understanding of the compound's mechanism of action, paving the way for its further development as a research tool or therapeutic agent.

References

Sources

- 1. 4-Cyano-2-methoxybenzoic acid | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyano-2-methoxybenzoic acid | 89469-52-3 [sigmaaldrich.com]

- 3. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]

- 7. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation | MDPI [mdpi.com]

- 8. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. activeconceptsllc.com [activeconceptsllc.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]

- 13. Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]

- 15. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 18. benchchem.com [benchchem.com]

- 19. scispace.com [scispace.com]

- 20. rna-seqblog.com [rna-seqblog.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Leveraging RNA Sequencing in Pharmaceutical Research | Lab Manager [labmanager.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Proteomics study isolates drug targets [asbmb.org]

A Technical Guide to the Spectroscopic Analysis of 4-Cyano-2-methoxybenzoic acid

This in-depth technical guide provides a comprehensive analysis of the core spectroscopic data for 4-Cyano-2-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of this multifaceted molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

4-Cyano-2-methoxybenzoic acid, with the molecular formula C₉H₇NO₃, is a substituted aromatic carboxylic acid.[1] Its structure incorporates a benzene ring functionalized with a carboxylic acid group, a methoxy group, and a cyano group. This unique combination of electron-withdrawing (cyano and carboxylic acid) and electron-donating (methoxy) groups creates a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and the prediction of its chemical behavior in various applications, including pharmaceutical and materials science research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Cyano-2-methoxybenzoic acid, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Cyano-2-methoxybenzoic acid is expected to show distinct signals for the carboxylic acid proton, the methoxy protons, and the three aromatic protons.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | ~11.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange.[2] |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet | 3H | The protons of the methoxy group are shielded by the oxygen atom and appear as a sharp singlet as there are no adjacent protons to couple with.[2][3] |

| Aromatic (H-6) | ~7.8 - 8.0 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It will appear as a doublet due to coupling with H-5. |

| Aromatic (H-5) | ~7.6 - 7.8 | Doublet of Doublets | 1H | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| Aromatic (H-3) | ~7.5 - 7.7 | Singlet (or narrow doublet) | 1H | This proton is adjacent to the methoxy group and meta to the cyano group. It is expected to show minimal coupling. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyano-2-methoxybenzoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | ~165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent oxygen atoms.[4] |

| Aromatic (C-2, attached to -OCH₃) | ~158 - 162 | The carbon atom attached to the electron-donating methoxy group is significantly deshielded. |

| Aromatic (C-4, attached to -CN) | ~135 - 140 | The carbon attached to the electron-withdrawing cyano group is deshielded. |

| Aromatic (C-6) | ~132 - 135 | This carbon is ortho to the carboxylic acid group and is deshielded. |

| Aromatic (C-1, attached to -COOH) | ~120 - 125 | The ipso-carbon of the carboxylic acid group. |

| Nitrile (-C≡N) | ~115 - 120 | The carbon of the cyano group has a characteristic chemical shift in this region. |

| Aromatic (C-5) | ~118 - 122 | |

| Aromatic (C-3) | ~110 - 115 | |

| Methoxy (-OCH₃) | ~55 - 60 | The carbon of the methoxy group is shielded compared to the aromatic carbons.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 4-Cyano-2-methoxybenzoic acid will be characterized by the vibrational frequencies of the carboxylic acid, cyano, and methoxy groups, as well as the aromatic ring.

Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Carboxylic Acid O-H | 3300 - 2500 | Broad | O-H stretch (hydrogen-bonded) |

| Aromatic C-H | 3100 - 3000 | Medium | C-H stretch |

| Cyano C≡N | 2240 - 2220 | Strong, Sharp | C≡N stretch[5] |

| Carboxylic Acid C=O | 1720 - 1680 | Strong, Sharp | C=O stretch |

| Aromatic C=C | 1600 - 1450 | Medium to Strong | C=C stretch |

| C-O (ether and acid) | 1320 - 1210 | Strong | C-O stretch |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a solid sample by either creating a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺˙) for 4-Cyano-2-methoxybenzoic acid is expected at an m/z of 177, corresponding to its molecular weight.[1] Common fragmentation pathways for benzoic acid derivatives involve the loss of neutral fragments from the functional groups.

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group.

-

[M-17]⁺: Loss of a hydroxyl radical (•OH) from the carboxylic acid group.[6]

-

[M-31]⁺: Loss of a methoxy radical (•OCH₃).

-

[M-45]⁺: Loss of the carboxyl radical (•COOH).

Experimental Workflow for Mass Spectrometry

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules, typically using an electron energy of 70 eV.[7]

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 4-Cyano-2-methoxybenzoic acid exhibit characteristic absorption bands in the UV region. The presence of the chromophoric carboxylic acid, cyano, and methoxy groups on the benzene ring will influence the position and intensity of these absorptions. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system.

Expected Absorption Maxima (λmax):

-

An intense absorption band is expected in the range of 240-260 nm.

-

A second, possibly less intense, band may appear at a longer wavelength, around 280-300 nm.

The exact positions of these maxima will be influenced by the solvent used for the analysis.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 4-Cyano-2-methoxybenzoic acid in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm. A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

Conclusion

The spectroscopic analysis of 4-Cyano-2-methoxybenzoic acid provides a detailed blueprint of its molecular structure. Each technique offers complementary information: NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, mass spectrometry confirms the molecular weight and reveals fragmentation patterns, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from these methods, a confident and comprehensive structural elucidation can be achieved, which is a critical step in any research or development endeavor involving this compound.

References

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0032604). Retrieved from [Link]

- Claramunt, R. M., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 713-718.